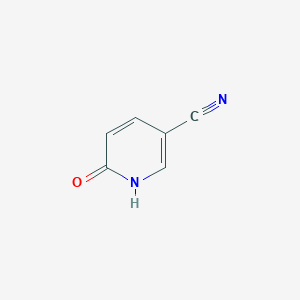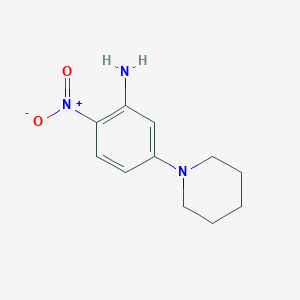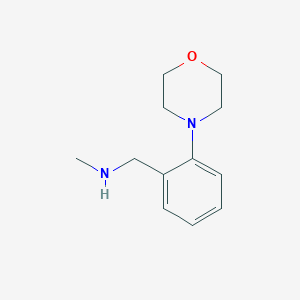
(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid” is an isoxazole derivative. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-(3,5-dimethyl-4-isoxazolyl)-2-propenoic acid . The InChI code is 1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ .
Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 167.16 g/mol . It is recommended to be stored in a refrigerated environment .
Applications De Recherche Scientifique
Hydrogels and Polymer Modification
- Polymer Modification for Medical Applications : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, exhibit increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Organic Sensitizers for Solar Cells
- Organic Sensitizers in Solar Cells : Novel organic sensitizers, including those with cyanoacrylic acid groups, show high efficiency in converting incident photons to current when anchored onto TiO2 film, underscoring their potential in solar cell applications (Kim et al., 2006).
Stereoselective Synthesis
- Stereoselective Synthesis in Chemistry : The stereoselective synthesis of various amines, including (2E) 3-amino-2-(1H-benzimidazol-2-yl)acrylate, demonstrates the application of (2E)-3-(3,5-dimethylisoxazol-4-yl)acrylic acid in creating specific molecular structures for chemical research (Brugidou et al., 1999).
Polymerization and Material Science
- Intermacromolecular Complex Formation : The study of hydrogen-bonded complexes of poly(acrylic acid) highlights the role of this compound in advanced material science, particularly in creating materials with unique thermal properties (Chen et al., 1988).
Antimicrobial Activity and Polymer Chemistry
- Antimicrobial Polymers : Novel acrylate monomers and their polymers exhibit moderate to good antibacterial and antifungal activities, demonstrating the potential of this compound in creating antimicrobial materials (Saraei et al., 2016).
Photoreactivity in Chemistry
- Photoreactivity Studies : The photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids showcases the significance of this compound in photochemical studies, particularly in orienting C═C bonds (Kole et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVMGBOXLTXBK-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

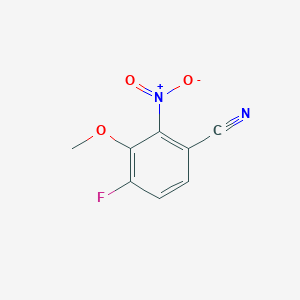
![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)
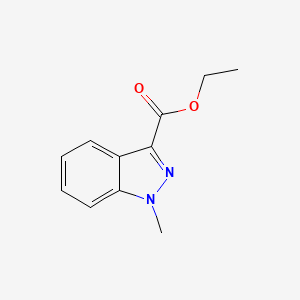
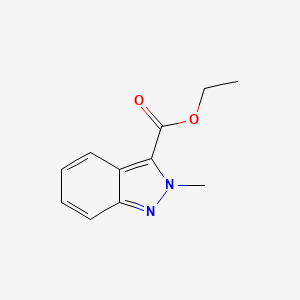
![N-Methyl-N-[3-(2-methyl-1,3-thiazol-4-YL)benzyl]amine](/img/structure/B1310986.png)

![2-[2-(3-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1310996.png)
